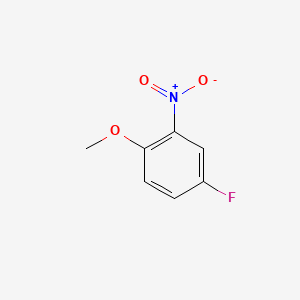

4-Fluoro-2-nitroanisole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-1-methoxy-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c1-12-7-3-2-5(8)4-6(7)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWLPYISRFBKEKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70340561 | |

| Record name | 4-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

445-83-0 | |

| Record name | 4-Fluoro-2-nitroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70340561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Fluoro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Fluoro-2-nitroanisole, a key intermediate in the pharmaceutical and agrochemical industries. This document details a robust synthetic protocol, methods for purification, and a summary of its physicochemical and spectroscopic properties.

Introduction

This compound, also known as 4-fluoro-1-methoxy-2-nitrobenzene, is a versatile aromatic compound. Its unique substitution pattern, featuring a fluorine atom, a nitro group, and a methoxy group, makes it a valuable building block in organic synthesis[1]. The presence of these functional groups allows for a variety of chemical transformations, rendering it an essential precursor in the development of novel therapeutic agents and other advanced materials.

Synthesis of this compound

A primary and efficient method for the synthesis of this compound involves the nucleophilic aromatic substitution of 2,4-difluoro-1-nitrobenzene with a methoxide source. This approach offers a high yield and purity of the desired product.

Synthesis Pathway

The reaction proceeds via the selective displacement of the fluorine atom at the 2-position by a methoxy group. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack, facilitating the substitution.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

The following protocol is adapted from established patent literature.

Materials:

-

2,4-Difluoro-1-nitrobenzene

-

Methanol

-

Potassium tert-butoxide

-

Toluene

-

Water

-

Petroleum ether

-

Sodium sulfate

-

Round bottom flask

-

Magnetic stirrer

-

Cooling bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean and dry round bottom flask equipped with a magnetic stirrer, add toluene (500 ml) followed by 2,4-difluoro-1-nitrobenzene (500 g).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Addition of Methanol: Slowly add methanol (100 ml) to the cooled reaction mixture while maintaining the temperature at 0°C.

-

Addition of Base: Add potassium tert-butoxide (353 g) in portions to the reaction mass, ensuring the temperature remains at 0°C.

-

Reaction: Stir the reaction mixture at 0°C for 15-30 minutes. Subsequently, allow the temperature to rise to 20°C and continue stirring for 4 hours.

-

Work-up: Decompose the reaction mixture by adding water (1500 ml).

-

Extraction: Transfer the mixture to a separatory funnel. The layers will separate; extract the aqueous layer with toluene. Combine the organic layers.

-

Washing: Wash the combined organic layer with water (1000 ml) and then with a brine solution.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Add petroleum ether (1000 ml) to the residue and cool the mixture to below 10°C. Stir for 30 minutes.

-

Isolation: Filter the solid product and wash it with petroleum ether (200 ml). Dry the solid at 50-60°C for 3-5 hours to obtain this compound.

Data Presentation: Synthesis

| Parameter | Value |

| Starting Material | 2,4-Difluoro-1-nitrobenzene |

| Reagents | Methanol, Potassium tert-butoxide |

| Solvent | Toluene |

| Reaction Temperature | 0°C to 20°C |

| Reaction Time | ~4.5 hours |

| Purity (GC) | ≥ 98% |

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through various analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1][2] |

| Appearance | Light orange to yellow to green powder/crystal | [1][2] |

| Melting Point | 61 - 65 °C | [1][2] |

| CAS Number | 445-83-0 | [1][2] |

Spectroscopic Data

While detailed spectra are not publicly available in all databases, commercial suppliers confirm the structure of their products using the following techniques. Spectroscopic data for isomers like 2-fluoro-4-nitroanisole are available and can provide comparative insights[3][4][5].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for elucidating the molecular structure.

-

Infrared (IR) Spectroscopy: FTIR and Raman spectroscopy can confirm the presence of key functional groups[6].

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

Experimental Workflow for Characterization

Caption: A typical experimental workflow for the characterization of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides essential information for the synthesis and characterization of this compound. The detailed experimental protocol and characterization data serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science. The described synthetic route is efficient and scalable, making it suitable for both laboratory and industrial applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 445-83-0 | TCI AMERICA [tcichemicals.com]

- 3. 2-Fluoro-4-nitroanisole(455-93-6) MS [m.chemicalbook.com]

- 4. 2-Fluoro-4-nitroanisole | C7H6FNO3 | CID 223104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Fluoro-4-nitroanisole | 455-93-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Fluoro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physicochemical properties of 4-Fluoro-2-nitroanisole. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound as a key intermediate in the synthesis of pharmaceuticals and other advanced materials. This document summarizes essential quantitative data, outlines detailed experimental protocols for property determination, and presents a visual workflow for a key synthetic process.

Core Physicochemical Data

This compound is an aromatic nitro compound characterized by the presence of a fluorine atom and a methoxy group on the benzene ring. These functional groups contribute to its specific reactivity and physical properties, making it a valuable building block in organic synthesis.

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₇H₆FNO₃ | [1] |

| Molecular Weight | 171.13 g/mol | [1] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 61 - 65 °C | [1] |

| Purity (by GC) | ≥ 98% | [1] |

| Solubility | Soluble in Toluene | [1] |

| CAS Number | 445-83-0 | [1] |

| Synonyms | 4-Fluoro-1-methoxy-2-nitrobenzene | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is critical for the consistent application of chemical compounds in research and development. The following sections detail standardized experimental methodologies for key properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity substance.

Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer bulb.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point. The heating rate is then reduced to about 1-2 °C per minute to allow for accurate observation.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow.

Determination of Solubility (Qualitative)

Understanding the solubility of a compound in various solvents is crucial for its use in reactions, purifications, and formulations.

Principle: A small, known amount of the solute is added to a specific volume of a solvent, and its ability to form a homogeneous solution is observed.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rod

-

Spatula

-

Graduated pipette or cylinder

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound is weighed and placed into a clean, dry test tube.

-

Solvent Addition: A measured volume (e.g., 1 mL) of the chosen solvent (e.g., toluene, water, ethanol) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or a stirring rod for a set period (e.g., 1-2 minutes) at a controlled temperature (typically room temperature).

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved. If the solid dissolves completely, the compound is classified as "soluble." If some or all of the solid remains, it is classified as "partially soluble" or "insoluble," respectively.

Purity Analysis by Gas Chromatography (GC)

Gas chromatography is a powerful analytical technique used to separate and quantify the components of a mixture, thereby determining the purity of a substance.

Principle: A vaporized sample is injected into a chromatographic column. The components of the sample are separated based on their differential partitioning between a mobile gas phase and a stationary phase within the column. A detector records the elution of each component, producing a chromatogram.

Apparatus:

-

Gas chromatograph equipped with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., a non-polar column for aromatic compounds)

-

Syringe for sample injection

-

Data acquisition and processing software

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetone or dichloromethane).

-

Instrument Setup: The GC is configured with the appropriate parameters for the column and analyte, including injector temperature, oven temperature program, detector temperature, and carrier gas flow rate.

-

Injection: A small, precise volume (e.g., 1 µL) of the sample solution is injected into the GC.

-

Chromatogram Acquisition: The data system records the detector response as a function of time, generating a chromatogram.

-

Data Analysis: The area of the peak corresponding to this compound is compared to the total area of all peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.

Visualized Workflow: Synthesis of a Nitroaromatic Compound

While specific signaling pathways involving this compound are not its primary area of study, its synthesis is a critical process for its application. The following diagram illustrates a generalized workflow for the nitration of an activated aromatic precursor, a common route for producing nitroaromatic compounds like this compound.

Caption: Generalized workflow for the synthesis and purification of this compound.

References

Spectroscopic and Analytical Profile of 4-Fluoro-2-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Compound Information

4-Fluoro-2-nitroanisole is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its chemical structure, incorporating a fluoro, a nitro, and a methoxy group on a benzene ring, makes it a versatile intermediate for the synthesis of more complex molecules.

| Property | Value | Reference |

| Molecular Formula | C₇H₆FNO₃ | |

| Molecular Weight | 171.13 g/mol | |

| CAS Number | 445-83-0 | |

| Appearance | Light orange to yellow to green powder/crystal | |

| Melting Point | 62-64 °C | |

| Purity | >98.0% (GC) |

Spectroscopic Data

Infrared (IR) and Raman Spectroscopy

FTIR and Raman spectra for this compound are available and provide information about the functional groups present in the molecule.[1]

Table 2: Infrared (FTIR) Spectroscopy Data

| Technique | Available Spectra | Source |

| Fourier Transform Infrared (FTIR) | 4 | SpectraBase[1] |

Table 3: Raman Spectroscopy Data

| Technique | Available Spectra | Source |

| Raman | 1 | SpectraBase[1] |

Note: Specific peak assignments for this compound are not detailed in the available public data. General expected absorbances would include those for C-F, C-NO₂, C-O-C, and aromatic C-H and C=C bonds.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

As of the latest search, detailed experimental ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound are not available in the public databases accessed. The availability of such data is crucial for unambiguous structure confirmation and purity assessment, especially to differentiate it from its isomers.

Experimental Protocols

The following are representative protocols for acquiring spectroscopic data, adapted from established methods for the closely related compound, 4-fluoroanisole. These can serve as a starting point for the analysis of this compound.

Infrared (IR) Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

This method is suitable for solid powder samples.

-

Instrument Preparation: Ensure the FT-IR spectrometer with an ATR accessory is operational and the crystal is clean.

-

Background Spectrum: Record a background spectrum of the empty, clean ATR crystal.

-

Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16-32 scans.

-

Data Processing: Process the spectrum using the instrument's software, which may include baseline correction and peak picking.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field for homogeneity.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Typical parameters: 30-45° pulse angle, 2-4 second acquisition time, 1-5 second relaxation delay, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Typical parameters: 30-45° pulse angle, 1-2 second acquisition time, 2-5 second relaxation delay, and a larger number of scans (e.g., 128-1024) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transform to the Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale to the TMS signal.

Mass Spectrometry (MS) Protocol (Electron Ionization - EI)

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by Gas Chromatography (GC) for volatile compounds.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, for instance, m/z 40-300.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and characteristic fragmentation patterns. The molecular ion peak for this compound is expected at m/z 171.13.

Visualized Workflows

The following diagrams illustrate the general workflows for spectroscopic analysis.

Caption: General workflow for spectroscopic analysis.

Caption: Relationship between spectroscopic techniques and derived information.

References

Solubility Profile of 4-Fluoro-2-nitroanisole in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for understanding and determining the solubility of 4-Fluoro-2-nitroanisole in various organic solvents. While a comprehensive search of current literature did not yield specific quantitative solubility data for this compound, this document outlines the necessary experimental protocols to generate such data, which is crucial for applications in organic synthesis, pharmaceutical development, and material science.[1]

Introduction to this compound

This compound (CAS No. 445-83-0) is an aromatic nitro compound with a molecular formula of C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1][2] It typically appears as a light orange to yellow or green crystalline powder with a melting point in the range of 61-65 °C.[1][2] Its chemical structure, featuring a fluoro, a nitro, and a methoxy group on a benzene ring, makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Understanding its solubility is a critical first step in reaction design, purification, and formulation development. The polarity induced by the nitro and fluoro groups suggests that its solubility will vary across different organic solvents.[3]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity | Solubility of this compound ( g/100 mL at 25°C) |

| Acetone | C₃H₆O | Polar Aprotic | To be determined experimentally |

| Acetonitrile | C₂H₃N | Polar Aprotic | To be determined experimentally |

| Dichloromethane (DCM) | CH₂Cl₂ | Polar Aprotic | To be determined experimentally |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | To be determined experimentally |

| Ethanol | C₂H₅OH | Polar Protic | To be determined experimentally |

| Ethyl Acetate | C₄H₈O₂ | Moderately Polar | To be determined experimentally |

| Hexane | C₆H₁₄ | Nonpolar | To be determined experimentally |

| Methanol | CH₃OH | Polar Protic | To be determined experimentally |

| Toluene | C₇H₈ | Nonpolar | To be determined experimentally |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound. This can be adapted for both qualitative assessment and quantitative measurement.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer or magnetic stirrer with stir bars

-

Thermostatically controlled water bath or shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Spatula

-

Filtration apparatus (e.g., syringe filters)

-

Spectrophotometer (for quantitative analysis, optional)

-

High-Performance Liquid Chromatography (HPLC) system (for quantitative analysis, optional)

Qualitative Solubility Determination

This method provides a rapid assessment of solubility.

-

Sample Preparation : Add approximately 25 mg of this compound to a small test tube or vial.[6]

-

Solvent Addition : Add 0.75 mL of the selected solvent in portions.[6]

-

Mixing : After each addition, cap the vial and shake vigorously for 60 seconds.[6][7]

-

Observation : Visually inspect the solution. If the solid dissolves completely, the compound is considered soluble. If it remains undissolved, it is considered insoluble. Partial dissolution should also be noted.[7]

Quantitative Solubility Determination (Shake-Flask Method)

This method provides a precise measurement of solubility at a given temperature.

-

Preparation of Supersaturated Solution : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. This ensures that a saturated solution is formed.

-

Equilibration : Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation : Allow the vial to stand undisturbed at the same temperature to let the undissolved solid settle. Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration : Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the sample using a syringe filter compatible with the solvent to remove any remaining microscopic particles.

-

Dilution : Dilute the filtered saturated solution with a known volume of the same solvent to a concentration suitable for the chosen analytical method.

-

Quantification : Analyze the concentration of this compound in the diluted solution using a suitable analytical technique such as UV-Vis spectrophotometry or HPLC with a pre-established calibration curve.

-

Calculation : Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample × Dilution factor × 100) / 1000

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Workflow for quantitative solubility determination.

Safety Precautions

This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[2][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All experimental work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information before handling this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 98 445-83-0 [sigmaaldrich.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. chem.ws [chem.ws]

- 8. 2-Fluoro-4-nitroanisole | C7H6FNO3 | CID 223104 - PubChem [pubchem.ncbi.nlm.nih.gov]

CAS number and molecular structure of 4-Fluoro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-2-nitroanisole, identified by CAS number 445-83-0, is a pivotal chemical intermediate with significant applications in the pharmaceutical, agrochemical, and materials science sectors.[1][2] Its unique molecular architecture, featuring a benzene ring substituted with fluoro, nitro, and methoxy groups, provides a versatile platform for the synthesis of complex organic molecules. This guide offers an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis, and highlights its role in modern chemical research and development.

Chemical Identity and Properties

This compound is an aromatic nitro compound that typically appears as a light orange to yellow or green crystalline solid.[1] The presence of an electron-withdrawing nitro group and a fluorine atom, combined with an electron-donating methoxy group, dictates its reactivity, particularly in electrophilic substitution reactions.[2] The nitro group can be readily reduced to an amino group, further expanding its synthetic utility.

Molecular Structure

-

IUPAC Name: 4-fluoro-1-methoxy-2-nitrobenzene[3]

-

Synonyms: 4-Fluoro-1-methoxy-2-nitrobenzene[1]

-

SMILES: COc1ccc(F)cc1--INVALID-LINK--=O[3]

-

InChI Key: FWLPYISRFBKEKV-UHFFFAOYSA-N[3]

The molecular structure of this compound is depicted below:

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 445-83-0 | [1][3] |

| Molecular Weight | 171.13 g/mol | [1][3] |

| Appearance | Light orange to yellow to green powder/crystal | [1] |

| Melting Point | 61 - 65 °C | [1][2] |

| Purity | ≥98.0% (GC) | |

| PubChem CID | 565656 | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic aromatic substitution of 2,4-difluoro-1-nitrobenzene with methanol in the presence of a strong base.

Experimental Protocol

This protocol is adapted from a patented synthesis method for 4-fluoro-2-methoxy-1-nitrobenzene.

Materials:

-

2,4-difluoro-1-nitrobenzene (500 g)

-

Toluene (500 ml)

-

Methanol (100 ml)

-

Potassium tert-butoxide (353 g)

-

Water (1500 ml)

-

Petroleum ether (1000 ml)

-

Sodium chloride (50 g)

-

Anhydrous sodium sulphate

-

Round bottom flask (Clean and dry)

-

Stirring apparatus

-

Cooling bath (e.g., ice bath)

Procedure:

-

Reaction Setup: Add toluene (500 ml) and 2,4-difluoro-1-nitrobenzene (500 g) to a clean, dry round bottom flask.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Methanol Addition: Slowly add methanol (100 ml) to the reaction mass while maintaining the temperature at 0°C.

-

Base Addition: Add potassium tert-butoxide (353 g) to the reaction mixture in small portions (approximately 10 lots) at 0°C.

-

Initial Stirring: Stir the reaction mass at 0°C for 15-30 minutes after the addition of the base is complete.

-

Warming and Reaction: Raise the temperature to 20°C and continue stirring for 4 hours.

-

Quenching: Decompose the reaction mass by carefully pouring it into water (1500 ml).

-

Extraction: Separate the organic and aqueous layers. Extract the aqueous layer with toluene.

-

Washing: Combine the organic layers and wash sequentially with water (1000 ml) and then a brine solution (50 g NaCl in 500 ml water).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulphate. Distill off the solvent under vacuum.

-

Crystallization and Isolation: Add petroleum ether (1000 ml) to the residue and cool the mixture to below 10°C. Stir for 30 minutes.

-

Filtration and Drying: Filter the resulting solid and wash it with petroleum ether (200 ml). Dry the solid at 50-60°C for 3-5 hours to yield the final product.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to the Electrophilic Substitution Mechanism of 4-Fluoro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles governing the electrophilic aromatic substitution (EAS) of 4-fluoro-2-nitroanisole. While direct quantitative data for this specific substrate is limited in publicly available literature, this document synthesizes established chemical principles and data from analogous compounds to predict reaction outcomes and provide detailed experimental frameworks. This guide is intended to support research and development activities in pharmaceuticals, agrochemicals, and material science where this compound serves as a key intermediate.[1][2]

Core Concepts of Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. The reaction generally proceeds through a three-step mechanism:

-

Generation of a strong electrophile: This often requires a catalyst to activate a reagent.

-

Formation of a resonance-stabilized carbocation intermediate (arenium ion or sigma complex): The aromatic ring acts as a nucleophile, attacking the electrophile. This is typically the rate-determining step.

-

Deprotonation to restore aromaticity: A base removes a proton from the carbon atom bonded to the electrophile, restoring the stable aromatic system.

The Directing Effects of Substituents in this compound

The regioselectivity of electrophilic substitution on a substituted benzene ring is dictated by the electronic properties of the existing substituents. In the case of this compound, the interplay of three distinct groups determines the position of the incoming electrophile.

| Substituent | Position | Electronic Effect | Directing Influence |

| -OCH₃ (Methoxy) | C1 | Strong Electron-Donating (Resonance) | Activating, ortho, para-directing |

| -NO₂ (Nitro) | C2 | Strong Electron-Withdrawing (Resonance & Induction) | Deactivating, meta-directing[3] |

| -F (Fluoro) | C4 | Electron-Withdrawing (Induction) & Electron-Donating (Resonance) | Deactivating, ortho, para-directing |

The powerful activating and ortho, para-directing effect of the methoxy group is the dominant influence on the regioselectivity of the reaction.[4] The nitro group strongly deactivates the ring, particularly at the positions ortho and para to it. The fluorine atom also deactivates the ring through its inductive effect but directs incoming electrophiles to its ortho and para positions through resonance.

Considering the combined effects, the most probable site for electrophilic attack is the position that is most activated. The C6 position is ortho to the strongly activating methoxy group and meta to the deactivating fluoro and nitro groups, making it the most nucleophilic position on the ring.

References

A Comprehensive Review of the Synthesis of 4-Fluoro-2-nitroanisole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitroanisole is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a nitro group and a fluorine atom on an anisole backbone, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a detailed literature review of the primary synthetic routes to this compound, with a focus on experimental protocols, quantitative data, and a visual representation of the most prevalent synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Core Synthetic Methodologies

The synthesis of this compound is predominantly achieved through two main strategies:

-

Nucleophilic Aromatic Substitution (SNAr) of 2,4-difluoronitrobenzene: This is the most commonly cited and apparently most efficient method. It involves the selective replacement of one of the fluorine atoms in 2,4-difluoronitrobenzene with a methoxy group. The nitro group strongly activates the aromatic ring towards nucleophilic attack, facilitating this substitution.

-

Nitration of 4-fluoroanisole: This method involves the direct nitration of 4-fluoroanisole. However, this approach can lead to a mixture of isomers, and controlling the regioselectivity to favor the desired 2-nitro product can be challenging.

This guide will focus primarily on the more robust and well-documented SNAr approach.

Experimental Protocols

Synthesis of this compound via Nucleophilic Aromatic Substitution of 2,4-difluoronitrobenzene

This method has been successfully demonstrated using a strong base such as potassium tert-butoxide in the presence of methanol.

Materials:

-

2,4-Difluoronitrobenzene

-

Toluene

-

Methanol

-

Potassium tert-butoxide (PTB)

-

Water

-

Petroleum ether

-

Sodium sulfate (Na₂SO₄)

-

Sodium Chloride (NaCl)

-

Reaction Setup: A clean and dry round bottom flask is charged with toluene (500 ml) and 2,4-difluoronitrobenzene (500 g).

-

Cooling: The reaction mixture is cooled to 0°C using an ice bath.

-

Addition of Methanol: Methanol (100 ml) is slowly added to the cooled reaction mass while maintaining the temperature at 0°C.

-

Addition of Base: Potassium tert-butoxide (353 g) is added in portions (e.g., in 10 lots) to the reaction mixture at 0°C.

-

Initial Stirring: The reaction mass is stirred at 0°C for 15-30 minutes.

-

Warming and Reaction: The temperature is then raised to 20°C, and the reaction mixture is stirred for an additional 4 hours.

-

Quenching: The reaction is quenched by carefully decomposing the reaction mass in water (1500 ml).

-

Work-up: The organic and aqueous layers are separated. The aqueous layer is extracted with toluene. The combined organic layers are washed first with water (1000 ml) and then with a brine solution (50 g NaCl in 500 ml water).

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under vacuum.

-

Crystallization and Isolation: Petroleum ether (1000 ml) is added to the residue, and the mixture is cooled to below 10°C and stirred for 30 minutes. The resulting solid product is filtered, washed with petroleum ether (200 ml), and dried at 50-60°C for 3-5 hours to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound via the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene as described in the literature.

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity | Reference |

| 2,4-Difluoronitrobenzene | Methanol, Potassium tert-butoxide | Toluene | 0 to 20 | 4.5 | 87.38 | Not Specified | [1][2] |

Mandatory Visualization

The following diagram illustrates the primary synthetic pathway for this compound from 2,4-difluoronitrobenzene.

Caption: Synthesis of this compound via SNAr.

Conclusion

The synthesis of this compound is most reliably achieved through the nucleophilic aromatic substitution of 2,4-difluoronitrobenzene with a methoxide source. This method offers high yields and a straightforward experimental procedure. The detailed protocol and quantitative data presented in this guide provide a solid foundation for researchers and professionals working on the synthesis of this important chemical intermediate. Further optimization of reaction conditions could potentially lead to even higher yields and improved process efficiency.

References

Safety and Handling of 4-Fluoro-2-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling procedures for 4-Fluoro-2-nitroanisole (CAS No. 445-83-0). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical and Physical Properties

This compound is a versatile chemical intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1] It appears as a light orange to yellow or green powder or crystal.[1][2]

| Property | Value | Source |

| CAS Number | 445-83-0 | [1][2] |

| Molecular Formula | C₇H₆FNO₃ | [1][3] |

| Molecular Weight | 171.13 g/mol | [1][3][4] |

| Appearance | Light orange to yellow to green powder to crystal | [1][2] |

| Melting Point | 61 - 65 °C | [1][2] |

| Purity | ≥ 98% (GC) | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential health effects to ensure safe handling.

| Hazard Classification | GHS Code | Description | Source |

| Skin Irritation | H315 | Causes skin irritation | [5][6] |

| Eye Irritation | H319 | Causes serious eye irritation | [5][6] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [5][6] |

Signal Word: Warning

Experimental Protocol: Safe Handling Procedure

This protocol outlines the step-by-step procedure for the safe handling of this compound in a laboratory setting.

A. Pre-Operational Checks:

-

Verify Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[7]

-

Personal Protective Equipment (PPE) Inspection: Before entering the work area, inspect all required PPE for integrity. This includes chemical-resistant gloves (high-performance nitrile gloves are a suitable option), safety glasses with side-shields or chemical safety goggles conforming to OSHA or EN166 standards, and a lab coat.[7][8][9] For procedures that may generate dust, a NIOSH-approved N95 dust mask or equivalent respirator is required.[8]

-

Fume Hood Verification: All handling of this compound powder must be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Verify that the fume hood is functioning correctly.

B. Handling Procedure:

-

Work Area Preparation: Ensure the fume hood is clean and uncluttered. Remove any items that are not necessary for the procedure.

-

Container Inspection: Before use, visually inspect the this compound container for any signs of damage or leaks.

-

Dispensing: Carefully open the container inside the fume hood. Weigh out the desired amount of the solid, taking care to avoid generating dust.[8] Use appropriate tools (e.g., spatula) for transfer.

-

Closing Container: After dispensing, securely close the container.

-

Cleaning: Decontaminate any surfaces that may have come into contact with the chemical.

C. Post-Operational Procedures:

-

Waste Disposal: Dispose of any contaminated materials (e.g., weighing paper, gloves) in a designated, sealed waste container.[8]

-

PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by the lab coat and then eye protection.

-

Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.[6][8]

Emergency Procedures

In Case of Exposure:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][9]

-

Skin Contact: Remove contaminated clothing and shoes. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][8][9]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7][8]

In Case of a Spill:

-

Evacuate the area.

-

Wear appropriate PPE, including respiratory protection.

-

Avoid generating dust.[8]

-

Sweep up the spilled solid material and place it in a suitable, closed container for disposal.[8][9]

-

Clean the spill area thoroughly.

Storage and Disposal

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][8][9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of safely handling this compound.

Caption: Workflow for the safe handling of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 445-83-0 | TCI AMERICA [tcichemicals.com]

- 3. 2-Fluoro-4-nitroanisole | C7H6FNO3 | CID 223104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemical-label.com [chemical-label.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. benchchem.com [benchchem.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

The Industrial Versatility of 4-Fluoro-2-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitroanisole, a substituted aromatic compound, is a critical building block in modern industrial chemistry. Its unique molecular architecture, featuring a fluorine atom, a nitro group, and a methoxy group on a benzene ring, provides a versatile platform for the synthesis of a wide array of high-value chemicals. This technical guide explores the core industrial applications of this compound, focusing on its pivotal role in the pharmaceutical, agrochemical, and specialty chemical sectors. Detailed experimental protocols for its key transformations, comprehensive quantitative data, and process visualizations are provided to support researchers and professionals in leveraging the full potential of this versatile intermediate.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in industrial synthesis. The following tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 445-83-0 |

| Molecular Formula | C₇H₆FNO₃ |

| Molecular Weight | 171.13 g/mol |

| Appearance | Light orange to yellow to green powder/crystal |

| Melting Point | 61-65 °C |

| Purity (Commercial Grade) | ≥ 98% (GC) |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak Assignments |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.63 (dd, J=8.8, 5.2 Hz, 1H), 7.20 (dd, J=9.2, 2.8 Hz, 1H), 7.09 (ddd, J=9.2, 8.0, 2.8 Hz, 1H), 3.94 (s, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163.0 (d, J=252.0 Hz), 151.2 (d, J=12.0 Hz), 140.9, 125.7 (d, J=9.0 Hz), 115.8 (d, J=27.0 Hz), 109.8 (d, J=23.0 Hz), 56.8 |

| IR (KBr, cm⁻¹) | ~3100 (aromatic C-H), ~2950 (aliphatic C-H), ~1580, 1480 (aromatic C=C), ~1520, 1340 (N-O stretch of NO₂), ~1270 (asymmetric C-O-C stretch), ~1020 (symmetric C-O-C stretch), ~1200 (C-F stretch) |

| Mass Spectrometry (EI) | m/z (%): 171 (M⁺), 141, 125, 111, 95, 83, 75 |

Core Industrial Applications and Synthesis Pathways

This compound's industrial significance stems from two primary reactive sites on the molecule: the fluorine atom, which is activated for nucleophilic aromatic substitution (SNAr), and the nitro group, which can be readily reduced to an amine. This dual reactivity allows for its incorporation into a diverse range of complex molecules.

Pharmaceutical Synthesis

A significant application of this compound is in the synthesis of active pharmaceutical ingredients (APIs).[1] Its derivatives are key intermediates in the production of targeted cancer therapies. For instance, it is a precursor in some synthetic routes to Osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.[2]

Agrochemical Industry

In the agrochemical sector, this compound and its derivatives are utilized in the formulation of modern pesticides and herbicides.[1] The incorporation of the fluorinated methoxyphenyl moiety can enhance the biological activity and metabolic stability of the final agrochemical product.

Dyes and Pigments

The reduction of the nitro group in this compound yields 4-fluoro-2-methoxyaniline, a valuable precursor in the dye industry. This aniline derivative can undergo diazotization and subsequent coupling reactions with various aromatic compounds to produce a range of azo dyes and pigments.[3][4]

Key Chemical Transformations and Experimental Protocols

The versatility of this compound is best demonstrated through its key chemical transformations. The following sections provide detailed experimental protocols for these reactions.

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis from 2,4-difluoronitrobenzene.

Materials:

-

2,4-Difluoronitrobenzene

-

Sodium methoxide

-

Methanol

-

Toluene

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Charge a reactor with methanol and cool to 0-5 °C.

-

Slowly add sodium methoxide to the methanol, maintaining the temperature.

-

Add 2,4-difluoronitrobenzene dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC).

-

Quench the reaction with water and extract the product with toluene.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound. A typical yield for this reaction is approximately 87%.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol provides a general procedure for the reaction of this compound with a secondary amine.

Materials:

-

This compound

-

Secondary amine (e.g., piperidine, morpholine)

-

Potassium carbonate

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a solution of this compound in DMF, add the secondary amine and potassium carbonate.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or HPLC).

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Table 3: Representative Yields for Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Typical Yield (%) |

| Piperidine | 1-(4-Methoxy-3-nitrophenyl)piperidine | >90 |

| Morpholine | 4-(4-Methoxy-3-nitrophenyl)morpholine | >90 |

| Sodium Methoxide | 1,4-Dimethoxy-2-nitrobenzene | ~85 |

| Sodium Thiophenoxide | 4-Methoxy-3-nitrophenyl phenyl sulfide | ~80 |

Protocol 3: Reduction of the Nitro Group via Catalytic Hydrogenation

This protocol details the reduction of this compound to 4-fluoro-2-methoxyaniline using catalytic hydrogenation.

Materials:

-

This compound

-

Palladium on carbon (5% or 10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Charge a hydrogenation reactor with this compound and the solvent (e.g., methanol).

-

Carefully add the Pd/C catalyst under an inert atmosphere.

-

Seal the reactor and purge several times with the inert gas, followed by purging with hydrogen gas.

-

Pressurize the reactor with hydrogen (typically 1-5 bar) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by hydrogen uptake or TLC/HPLC until the reaction is complete.

-

Carefully vent the excess hydrogen and purge the reactor with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric and should be handled appropriately.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-fluoro-2-methoxyaniline, which can be further purified by distillation or recrystallization. This reaction typically proceeds with high yield (>95%).

Conclusion

This compound is a highly valuable and versatile intermediate in the chemical industry. Its strategic combination of functional groups allows for the efficient synthesis of complex molecules for a wide range of applications, from life-saving pharmaceuticals to high-performance agrochemicals and vibrant dyes. The synthetic pathways and protocols outlined in this guide provide a solid foundation for researchers and professionals to harness the full potential of this important chemical building block. As the demand for sophisticated and effective chemical products continues to grow, the industrial importance of this compound is set to expand further.

References

Thermodynamic Stability of 4-Fluoro-2-nitroanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic stability of 4-fluoro-2-nitroanisole. Due to the absence of direct experimental data for this compound in the current scientific literature, this document focuses on a detailed analysis of its structural components and provides a comparative assessment with analogous nitroaromatic and fluorinated compounds. The guide includes a thorough examination of the anticipated thermal behavior based on the influence of its functional groups—nitro, fluoro, and methoxy—on the benzene ring. Furthermore, it outlines standard experimental protocols for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), which are pivotal techniques for evaluating the thermal stability of such compounds. This document is intended to serve as a critical resource for researchers and professionals in drug development and chemical synthesis, offering insights into the safe handling, storage, and processing of this compound.

Introduction

This compound (CAS No: 445-83-0) is a substituted aromatic compound with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol .[1][2] It is a solid, appearing as a light orange to yellow or green powder or crystal, with a melting point in the range of 61-65 °C.[2] This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals.[3] The presence of both a nitro group and a fluorine atom on the aromatic ring suggests that the compound may possess energetic properties and specific thermal stability characteristics that are crucial to understand for safe handling and application in synthesis.[4][5]

Nitroaromatic compounds are a class of materials known for their energetic nature, and their thermal stability is a key parameter in assessing their potential hazards.[4] The introduction of a fluorine atom can significantly alter the electronic and steric properties of the molecule, thereby influencing its decomposition pathway and overall stability.[6] This guide aims to provide a detailed, albeit predictive, analysis of the thermodynamic stability of this compound.

Anticipated Thermodynamic Stability

While specific experimental data on the thermal decomposition of this compound is not publicly available, an understanding of its stability can be inferred from the behavior of structurally related compounds. The primary factors influencing its thermal stability are the nitro group, the fluorine atom, and the methoxy group attached to the benzene ring.

-

The Nitro Group: The nitro group is an explosophore, and its presence significantly reduces the thermal stability of aromatic compounds. The decomposition of nitroaromatics is often initiated by the homolysis of the C-NO₂ bond.[7] The thermal decomposition of these compounds is typically an exothermic process, releasing a significant amount of energy.[8]

-

The Fluorine Atom: The effect of fluorine substitution on the thermal stability of nitroaromatic compounds can be complex. The strong C-F bond can enhance the overall thermal stability of some molecules.[6] However, fluorine's high electronegativity can also influence the electronic structure of the benzene ring and the C-NO₂ bond, potentially lowering the activation energy for decomposition in some cases.[6] For instance, studies on 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) have shown that fluorine substitution can decrease thermal stability compared to its non-fluorinated analog.[6]

-

The Methoxy Group: The methoxy group is an electron-donating group, which can influence the electronic density of the aromatic ring and potentially affect the stability of the C-NO₂ bond. Its own decomposition can also contribute to the overall thermal profile of the molecule.

Comparative Analysis with Related Compounds

To provide a semi-quantitative understanding, the thermal stability of this compound can be benchmarked against related nitroaromatic compounds for which experimental data is available. The following table summarizes the thermal decomposition data for several such compounds.

| Compound | Structure | Onset Decomposition Temperature (°C) | Peak Decomposition Temperature (°C) | Enthalpy of Decomposition (J/g) | Reference |

| 2,4-Dinitroanisole (DNAN) | C₇H₆N₂O₅ | ~180 | - | - | [8] |

| 3,5-Difluoro-2,4,6-trinitroanisole (DFTNAN) | C₇H₃F₂N₃O₇ | 246.2 (at 2 °C/min) | 251.6 (at 2 °C/min) | - | [9][10] |

| p-Nitrobenzoic Acid | C₇H₅NO₄ | ~250-400 (exothermic stage) | - | 335.61 - 542.27 | [11] |

| o-Nitrobenzoic Acid | C₇H₅NO₄ | ~250-400 (exothermic stage) | - | 335.61 - 542.27 | [11] |

| m-Nitrobenzoic Acid | C₇H₅NO₄ | ~250-400 (exothermic stage) | - | 335.61 - 542.27 | [11] |

Based on this comparative data, it is reasonable to anticipate that this compound will exhibit an exothermic decomposition at elevated temperatures. The onset temperature of decomposition is likely to be in the range of 150-250 °C. However, precise values can only be determined through experimental analysis.

Experimental Protocols for Thermal Stability Assessment

The thermodynamic stability of chemical compounds is experimentally determined using various thermoanalytical techniques. The most common methods are Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference material as a function of temperature.[12] The sample and reference are subjected to a controlled temperature program. When the sample undergoes a thermal transition (e.g., melting, crystallization, or decomposition), it will absorb or release heat, resulting in a difference in heat flow that is detected and quantified.[13]

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a DSC pan (e.g., aluminum, copper, or gold-plated stainless steel).[14] The pan is then hermetically sealed to prevent any loss of volatile decomposition products.[14]

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium). The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.[14]

-

Temperature Program: A common method is a non-isothermal (dynamic) scan, where the temperature is increased at a constant rate (e.g., 2, 5, 10, or 15 °C/min).[9]

-

Data Analysis: The resulting DSC curve plots heat flow versus temperature. An exothermic peak indicates a decomposition process. From this peak, key parameters can be determined:

-

Onset Temperature (T_onset): The temperature at which the decomposition begins.

-

Peak Temperature (T_peak): The temperature at which the rate of decomposition is at its maximum.

-

Enthalpy of Decomposition (ΔH_d): The total heat released during the decomposition, calculated from the area under the exothermic peak.

-

Figure 1. Experimental workflow for Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16] It is used to determine the temperatures at which a material decomposes and to quantify the mass loss associated with decomposition.[17]

Methodology:

-

Sample Preparation: A small sample (typically 5-10 mg) is placed in a tared TGA crucible (e.g., ceramic or platinum).[18]

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen) to provide a non-reactive environment.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range.

-

Data Analysis: The TGA curve plots the percentage of initial mass remaining versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rate.

Figure 2. Experimental workflow for Thermogravimetric Analysis (TGA).

Accelerating Rate Calorimetry (ARC)

Principle: ARC is used to study the thermal stability of substances under adiabatic conditions, which simulates a "worst-case" scenario for a runaway reaction.[19][20] The instrument detects the onset of an exothermic reaction and then maintains an adiabatic environment by heating the surroundings to match the sample temperature.[21]

Methodology:

-

Sample Preparation: A sample is loaded into a robust, spherical sample bomb (typically made of titanium or stainless steel).

-

Instrument Setup: The bomb is placed in a calorimeter that is equipped with heaters and thermocouples to maintain adiabatic conditions.

-

Experimental Procedure: The experiment typically follows a "heat-wait-search" protocol. The sample is heated to a starting temperature, allowed to equilibrate, and then monitored for any self-heating. If no self-heating is detected, the temperature is increased in small steps, and the process is repeated until an exothermic reaction is detected.

-

Data Analysis: ARC provides data on the onset temperature of the runaway reaction, the rate of temperature and pressure rise as a function of temperature, and the time to maximum rate.

Figure 3. Logical workflow for Accelerating Rate Calorimetry (ARC).

Safety Considerations

Given the presence of the nitro group, this compound should be handled with care. Safety data sheets indicate that it is a combustible solid and may form explosive mixtures with air upon intense heating. It is also classified as causing skin and serious eye irritation, and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All thermal analysis experiments should be conducted in a well-ventilated area, and the amount of sample used should be kept to a minimum to mitigate any potential hazards from a rapid exothermic decomposition.

Conclusion

While direct experimental data on the thermodynamic stability of this compound is currently lacking in the scientific literature, a qualitative assessment based on its chemical structure and comparison with related nitroaromatic compounds suggests that it is an energetic material with the potential for exothermic decomposition at elevated temperatures. The presence of the nitro group is the primary determinant of its energetic nature, while the fluoro and methoxy groups will modulate its decomposition behavior.

For a definitive understanding of its thermal stability and to ensure safe handling and use in chemical processes, it is imperative that experimental studies using techniques such as DSC, TGA, and ARC be conducted. The detailed experimental protocols provided in this guide offer a framework for such an investigation. The data obtained from these studies will be invaluable for researchers, scientists, and drug development professionals working with this important chemical intermediate.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound | 445-83-0 | TCI Deutschland GmbH [tcichemicals.com]

- 3. chemimpex.com [chemimpex.com]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. turi.org [turi.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. scholars.huji.ac.il [scholars.huji.ac.il]

- 8. Exploring the thermal decomposition and detonation mechanisms of 2,4-dinitroanisole by TG-FTIR-MS and molecular simulations - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00860J [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 13. web.williams.edu [web.williams.edu]

- 14. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 15. mt.com [mt.com]

- 16. aurigaresearch.com [aurigaresearch.com]

- 17. What is the Principle of Thermogravimetric Analysis? [xrfscientific.com]

- 18. Thermal Decomposition Kinetics and Compatibility of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 20. kalorimetrietage.ptb.de [kalorimetrietage.ptb.de]

- 21. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

Methodological & Application

Application Notes and Protocols: 4-Fluoro-2-nitroanisole in Nucleophilic Aromatic Substitution

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitroanisole is a versatile aromatic compound widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1][2] Its chemical structure, featuring a fluorine atom activated by an ortho-nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The strong electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the carbon atom attached to the fluorine, facilitating its displacement by a wide range of nucleophiles. This property is fundamental to its application in constructing complex molecular architectures.[2]

These application notes provide a comprehensive overview of the use of this compound in SNAr reactions, including the underlying mechanism, experimental protocols for reactions with various nucleophiles, and a summary of relevant quantitative data.

Reaction Principle: The SNAr Mechanism

The nucleophilic aromatic substitution of this compound proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the electron-deficient carbon atom bearing the fluorine atom. This leads to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group. In the second, faster step, the leaving group (fluoride ion) is eliminated, restoring the aromaticity of the ring and yielding the final substituted product. The high electronegativity of the fluorine atom enhances the rate of the initial nucleophilic attack, making it an excellent leaving group in this context.

References

The Versatility of 4-Fluoro-2-nitroanisole in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-Fluoro-2-nitroanisole is a versatile and highly valuable precursor in the synthesis of a wide array of pharmaceuticals, particularly in the realm of targeted cancer therapies. Its strategic placement of a fluorine atom, a nitro group, and a methoxy group on the benzene ring imparts unique reactivity, making it a cornerstone for the construction of complex molecular architectures. The electron-withdrawing nitro group activates the fluorine atom for nucleophilic aromatic substitution (SNAr), a key reaction in the formation of carbon-nitrogen and carbon-oxygen bonds. Furthermore, the nitro group can be readily reduced to an amine, providing a handle for further functionalization.

This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of several prominent kinase inhibitors. The information is intended to serve as a practical guide for researchers and professionals involved in drug discovery and development.

Key Transformations of this compound

The utility of this compound in pharmaceutical synthesis hinges on two primary transformations: the reduction of the nitro group and the nucleophilic substitution of the fluorine atom. These reactions are often sequential, allowing for the introduction of diverse functionalities.

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Fluoro-2-methoxyaniline

This procedure outlines the catalytic hydrogenation of this compound to yield 4-fluoro-2-methoxyaniline, a crucial intermediate for further elaboration.

-

Materials: this compound, Palladium on carbon (10% Pd/C), Methanol, Hydrogen gas.

-

Procedure:

-

In a hydrogenation vessel, dissolve this compound (1 equivalent) in methanol.

-

Carefully add 10% Pd/C catalyst (typically 1-5 mol%) to the solution.

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

-

Introduce hydrogen gas to the desired pressure (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the consumption of hydrogen ceases (monitor by TLC or LC-MS).

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to obtain 4-fluoro-2-methoxyaniline.

-

Protocol 2: Nitration of 4-Fluoro-2-methoxyaniline to 4-Fluoro-2-methoxy-5-nitroaniline

This protocol describes the nitration of 4-fluoro-2-methoxyaniline, a key step in the synthesis of intermediates for drugs like Osimertinib.[1][2][3][4]

-

Materials: 4-Fluoro-2-methoxyaniline, Concentrated Sulfuric Acid, Potassium Nitrate.

-

Procedure:

-

In a flask cooled to -15°C, dissolve 4-fluoro-2-methoxyaniline (20 g) in concentrated sulfuric acid.[1]

-

Slowly add a solution of potassium nitrate (5.91 g) in concentrated sulfuric acid while maintaining the low temperature.[1]

-

Stir the reaction mixture for 2 hours at -15°C.[1]

-

Carefully pour the reaction mixture into ice water.

-

Adjust the pH to 8.0-9.0 with a sodium hydroxide solution to precipitate the product.[1]

-

Filter the resulting yellow solid, wash with water, and dry to obtain 4-fluoro-2-methoxy-5-nitroaniline.[1]

-

Quantitative Data for Key Transformations

| Transformation | Starting Material | Product | Reagents | Conditions | Yield (%) |

| Reduction | This compound | 4-Fluoro-2-methoxyaniline | H₂, 10% Pd/C, Methanol | RT, 1-4 atm H₂ | High |

| Nitration | 4-Fluoro-2-methoxyaniline | 4-Fluoro-2-methoxy-5-nitroaniline | KNO₃, H₂SO₄ | -15°C, 2h | 83.7[1] |

Application in the Synthesis of Kinase Inhibitors

This compound and its derivatives are instrumental in the synthesis of several FDA-approved kinase inhibitors used in cancer therapy.

Osimertinib (EGFR Inhibitor)

Osimertinib is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used to treat non-small cell lung cancer (NSCLC). A key intermediate in its synthesis is 4-fluoro-2-methoxy-5-nitroaniline, derived from 4-fluoro-2-methoxyaniline.

Experimental Workflow for Osimertinib Synthesis Intermediate

Caption: Synthetic route to a key Osimertinib intermediate.

Protocol 3: Nucleophilic Aromatic Substitution in Osimertinib Synthesis

This protocol describes the SNAr reaction between 4-fluoro-2-methoxy-5-nitroaniline and N,N,N'-trimethylethane-1,2-diamine, a crucial step in building the core structure of Osimertinib.

-

Materials: 4-Fluoro-2-methoxy-5-nitroaniline, N,N,N'-trimethylethane-1,2-diamine, Polar aprotic solvent (e.g., N,N-dimethylacetamide - DMA).

-

Procedure:

-

Dissolve 4-fluoro-2-methoxy-5-nitroaniline (1 equivalent) in DMA.

-

Add N,N,N'-trimethylethane-1,2-diamine (excess).

-

Heat the reaction mixture (temperature will vary based on specific literature procedures).

-

Monitor the reaction by TLC or LC-MS until completion.

-

After cooling, perform an aqueous workup to remove excess diamine and solvent.

-

The product can be purified by crystallization or column chromatography.

-

Gefitinib (EGFR Inhibitor)

Gefitinib is another EGFR inhibitor used in the treatment of NSCLC. Its synthesis involves the coupling of a quinazoline core with 3-chloro-4-fluoroaniline. While not directly using this compound, the principles of SNAr with fluoro-anilines are central.

Ceritinib (ALK Inhibitor)

Ceritinib is an anaplastic lymphoma kinase (ALK) inhibitor for the treatment of ALK-positive NSCLC. One synthetic route starts from 2-chloro-4-fluorotoluene, which is then nitrated.

Experimental Workflow for Ceritinib Synthesis Intermediate

Caption: Synthetic route to a key Ceritinib intermediate.[5]

Protocol 4: Synthesis of 2-chloro-4-fluoro-5-nitrotoluene

-

Materials: 2-Chloro-4-fluorotoluene, Sulfuric Acid (H₂SO₄), Potassium Nitrate (KNO₃).

-

Procedure:

-

Cool a mixture of 2-chloro-4-fluorotoluene and sulfuric acid to a low temperature.[5]

-

Slowly add potassium nitrate while maintaining the low temperature.[5]

-

Stir the reaction for a specified time, then quench with ice water.

-

Extract the product with an organic solvent and purify to obtain 2-chloro-4-fluoro-5-nitrotoluene.[5]

-

Imidazopyridine-based IGF-1R Inhibitors

This compound can be envisioned as a precursor for aniline derivatives used in the synthesis of inhibitors of Insulin-like Growth Factor 1 Receptor (IGF-1R), a target in various cancers. The general strategy involves SNAr followed by reduction of the nitro group.

Quantitative Data for Pharmaceutical Synthesis Applications

| Drug Target | Precursor Derivative | Key Reaction | Pharmaceutical | Reagents/Conditions for Key Step | Yield (%) of Key Step |

| EGFR | 4-Fluoro-2-methoxy-5-nitroaniline | SNAr | Osimertinib | N,N,N'-trimethylethane-1,2-diamine, DMA | High |

| ALK | 2-Chloro-4-fluoro-5-nitrotoluene | SNAr | Ceritinib | 2-propanol, Cs₂CO₃ | Not specified |

| IGF-1R | Substituted anilines | Cycloaddition | Imidazopyridines | Varies depending on specific synthesis | Moderate to Good |

Signaling Pathways Targeted by Pharmaceuticals Derived from this compound Precursors

The pharmaceuticals synthesized using this compound as a precursor primarily target receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, and survival. Inhibition of these kinases disrupts downstream signaling cascades that are often dysregulated in cancer.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and its inhibition.

ALK Signaling Pathway in NSCLC

Caption: EML4-ALK signaling in NSCLC and its inhibition.[6]

IGF-1R Signaling Pathway

Caption: Simplified IGF-1R signaling pathway and its inhibition.[7][8]

This compound and its derivatives are indispensable precursors in the synthesis of a new generation of targeted pharmaceuticals. The strategic combination of nucleophilic aromatic substitution and nitro group reduction provides a powerful and flexible platform for the construction of complex drug molecules. The protocols and data presented herein offer a valuable resource for chemists engaged in the design and synthesis of novel therapeutic agents. A thorough understanding of the reactivity of this versatile building block will continue to fuel innovation in pharmaceutical development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. sfdchem.com [sfdchem.com]

- 5. researchgate.net [researchgate.net]